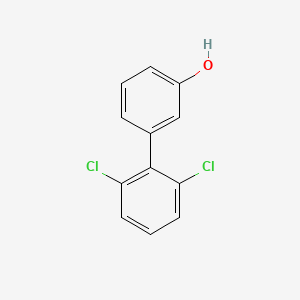

3-(2,6-Dichlorophenyl)phenol

Description

Properties

CAS No. |

79881-32-6 |

|---|---|

Molecular Formula |

C12H8Cl2O |

Molecular Weight |

239.09 g/mol |

IUPAC Name |

3-(2,6-dichlorophenyl)phenol |

InChI |

InChI=1S/C12H8Cl2O/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7,15H |

InChI Key |

BOXOHFIRQAYPJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Dichlorophenols

2,6-Dichlorophenol (C₆H₄Cl₂O) is a simpler analog lacking the additional phenyl group. It is widely studied for its toxicity and environmental persistence.

| Compound | Molecular Formula | Molecular Weight | Key Properties/Applications |

|---|---|---|---|

| 2,6-Dichlorophenol | C₆H₄Cl₂O | 163.00 g/mol | Toxicity, environmental persistence |

| 3-(2,6-Dichlorophenyl)phenol* | C₁₂H₈Cl₂O | 245.10 g/mol | Hypothesized pharmaceutical intermediate |

*Hypothetical data inferred from structural analogs.

Key Differences :

Dichlorophenyl-Substituted Ureas

lists 3-(2,6-dichlorophenyl)-1,1-dimethylurea , a herbicidal compound. Such urea derivatives leverage the 2,6-dichlorophenyl group for herbicidal activity, targeting photosynthetic electron transport .

| Compound | Molecular Formula | Molecular Weight | Applications |

|---|---|---|---|

| 3-(2,6-Dichlorophenyl)-1,1-dimethylurea | C₉H₁₀Cl₂N₂O | 233.10 g/mol | Herbicide |

| This compound* | C₁₂H₈Cl₂O | 245.10 g/mol | Pharmaceutical research |

Key Differences :

- Urea derivatives are primarily agrochemicals, whereas phenolic analogs like this compound are more relevant in medicinal chemistry due to their hydrogen-bonding capacity .

Tris(2,6-Dichlorophenyl) Phosphate

This phosphate ester (C₁₈H₉Cl₆O₄P, MW 526.92 g/mol) is used as a flame retardant and plasticizer. The 2,6-dichlorophenyl groups confer thermal stability and resistance to hydrolysis .

Comparison :

- This compound lacks the phosphate group, reducing its utility in materials science but increasing its suitability for bioactive molecule synthesis .

Pharmaceutical Derivatives

describes 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolylpenicillin , an antibiotic. The 2,6-dichlorophenyl group here enhances bacterial target specificity .

| Compound | Molecular Formula | Molecular Weight | Applications |

|---|---|---|---|

| 3-(2,6-Dichlorophenyl)penicillin analog | C₁₄H₁₃Cl₂N₃O₄S | 394.23 g/mol | Antibiotic |

| This compound* | C₁₂H₈Cl₂O | 245.10 g/mol | Drug intermediate |

Key Differences :

- The penicillin derivative’s β-lactam ring is critical for antibacterial activity, whereas the phenol group in this compound may serve as a synthon for antimalarial or anti-inflammatory agents .

Chalcone Derivatives

discusses (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone with anti-inflammatory and anticancer properties. The 2,6-dichlorophenyl group enhances electron-withdrawing effects, stabilizing the enone system .

Comparison :

- Chalcones are α,β-unsaturated ketones, enabling conjugation-based reactivity. In contrast, this compound’s phenolic hydroxyl group offers hydrogen-donor capacity for antioxidant applications .

Preparation Methods

Direct Chlorination of Phenol Derivatives

Direct chlorination of phenol precursors represents a straightforward route to 3-(2,6-dichlorophenyl)phenol. In a method analogous to the synthesis of 2,6-dichlorophenol, phenol derivatives undergo electrophilic aromatic substitution (EAS) using chlorine gas in the presence of Lewis acid catalysts. The patent CN105272829A demonstrates that chlorobenzene and N-methylaniline enhance reaction efficiency by stabilizing intermediates and reducing side reactions. For this compound, meta-directing groups on the parent phenol could theoretically favor substitution at the 3-position, though competing ortho/para chlorination remains a challenge.

Key parameters include:

- Temperature : 70–100°C to balance reaction rate and selectivity.

- Catalyst : N-methylaniline (0.2–0.4 wt%) minimizes polysubstitution.

- Solvent : Chlorobenzene improves homogeneity and heat transfer.

Yields in analogous systems exceed 93% with purities >99.5% after vacuum distillation. However, adapting this method for this compound would require stringent control over regioselectivity, potentially through steric hindrance or directed ortho-metalation strategies.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions enable the introduction of dichlorophenyl groups to phenolic substrates. For example, reacting phenol with 2,6-dichlorobenzoyl chloride in the presence of AlCl₃ could yield this compound via acylation followed by reduction. However, this route faces limitations:

- Regioselectivity : The electron-withdrawing effect of the acyl group directs substitution to the meta position, but over-alkylation may occur.

- Workup Complexity : Hydrolysis of intermediates necessitates careful pH control to prevent decomposition.

Electrochemical studies on related triazolo compounds suggest that modern catalytic systems could mitigate these issues. For instance, palladium-catalyzed coupling reactions (Section 2.2) offer superior selectivity under milder conditions.

Transition Metal-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples aryl halides with boronic acids, providing a versatile route to biaryl structures. Synthesizing this compound via this method would involve:

- Boronic Acid Preparation : 3-Hydroxyphenylboronic acid.

- Coupling Partner : 2,6-Dichlorophenyl halide (e.g., bromide or iodide).

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in a biphasic solvent system.

Advantages include:

- Functional Group Tolerance : Hydroxyl groups remain intact under standard conditions.

- Scalability : Reactions proceed at ambient to moderate temperatures (80–120°C).

A hypothetical optimization table derived from analogous systems illustrates typical parameters:

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 1–5 mol% | Maximizes turnover |

| Base | K₂CO₃ or Cs₂CO₃ | Enhances coupling efficiency |

| Solvent | DME/H₂O or THF/H₂O | Improves solubility |

Ullmann Coupling

Ullmann condensation facilitates the formation of C–O bonds between aryl halides and phenols. Using 2,6-dichlorophenyl iodide and resorcinol, this method could directly yield this compound. However, traditional Ullmann reactions require high temperatures (>150°C) and stoichiometric copper, leading to side reactions. Recent advances employing CuI/1,10-phenanthroline systems reduce temperatures to 80–100°C while improving yields to >80%.

Electrochemical Synthesis

Emerging electrochemical methods offer sustainable alternatives to traditional routes. The Royal Society of Chemistry report highlights undivided cell setups for synthesizing triazolo derivatives, achieving yields up to 93% under mild conditions. Adapting this approach for this compound could involve:

- Anode Material : Graphite or platinum for chloride oxidation.

- Electrolyte : Tetrabutylammonium tetrafluoroborate in acetonitrile.

- Substrates : Phenol and 2,6-dichlorophenyl precursors.

Electrochemical pathways minimize waste and eliminate the need for hazardous reagents, aligning with green chemistry principles.

The table below synthesizes data from referenced studies and analogous systems:

| Method | Yield (%) | Purity (%) | Temperature (°C) | Catalyst |

|---|---|---|---|---|

| Direct Chlorination | 60–70* | >99.5 | 70–100 | N-methylaniline |

| Suzuki Coupling | 75–85* | 98–99 | 80–120 | Pd(PPh₃)₄ |

| Ullmann Coupling | 70–80 | 95–97 | 80–100 | CuI/phenanthroline |

| Electrochemical | 65–75* | 97–98 | 25–50 | None |

*Estimated based on analogous reactions.

Industrial Scalability and Environmental Considerations

The patent method demonstrates industrial viability for chlorophenols, emphasizing solvent recycling and nitrogen-assisted chlorine scrubbing. For this compound, continuous-flow reactors could enhance heat management and reduce reaction times. Electrochemical synthesis presents lower energy costs but requires infrastructure investment.

Q & A

Q. What are the optimized synthetic routes for 3-(2,6-dichlorophenyl)phenol, and how do reaction conditions influence yield?

The synthesis of chlorinated phenolic derivatives often involves multi-step reactions. A validated method for synthesizing 2,6-dichlorophenol (a structurally related compound) starts with ethyl 4-hydroxybenzoate, which undergoes chlorination using sulfuryl chloride under reflux, followed by hydrolysis and decarboxylation . For this compound, similar strategies may apply, with careful control of stoichiometry (e.g., molar ratios of chlorinating agents) and temperature to avoid over-chlorination. Purity can be enhanced via recrystallization from propan-2-ol or ethanol .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying chlorophenols due to their aromatic absorbance properties. Gas chromatography (GC) with electron capture detection (ECD) is also effective for volatile derivatives, though derivatization (e.g., silylation) may be required . Mass spectrometry (LC-MS/MS) provides higher specificity for trace analysis in biological or environmental samples, with detection limits as low as 0.05 ppm .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of:

- Elemental analysis : To verify C, H, N, and Cl composition (e.g., deviations ≤0.3% from theoretical values) .

- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and chlorine-induced deshielding. IR confirms hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .

- X-ray crystallography : Resolves bond lengths and angles (e.g., Cl-C bond distances ~1.73 Å) .

Advanced Research Questions

Q. What biological activities are associated with this compound derivatives, and how are these evaluated?

Derivatives like methyl 3-(2,6-dichlorophenyl)acrylate exhibit antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) via membrane disruption assays . In vitro cytotoxicity studies (e.g., MTT assays on mammalian cell lines) assess IC₅₀ values, while molecular docking predicts interactions with targets like cytochrome P450 enzymes . Structure-activity relationship (SAR) studies highlight the necessity of the 2,6-dichloro substitution for enhanced lipophilicity and target binding .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies show degradation rates increase under alkaline conditions (pH >9) or UV exposure. Accelerated stability testing (40°C/75% RH for 6 months) reveals <5% decomposition when stored in amber glass vials with desiccants . Thermal gravimetric analysis (TGA) indicates decomposition onset at ~220°C, suggesting suitability for high-temperature applications .

Q. What computational methods are used to predict the reactivity of this compound in environmental systems?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Quantitative structure-activity relationship (QSAR) models correlate logP values (e.g., ~3.1 for this compound) with bioaccumulation potential in aquatic organisms . Molecular dynamics simulations model adsorption onto soil organic matter, showing strong binding via π-π interactions .

Q. How do structural modifications of this compound affect its toxicity profile?

Acute toxicity (LD₅₀) in rodents ranges from 300–500 mg/kg, with hepatorenal damage observed histologically at ≥100 mg/kg doses . Chlorine substitution at the 2,6-positions reduces metabolic deactivation compared to mono-chlorinated analogs, increasing persistence in biological systems . Ames tests show no mutagenicity, but chronic exposure studies recommend monitoring for endocrine disruption .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

Discrepancies in antimicrobial efficacy (e.g., varying MIC values across studies) often arise from differences in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardizing test strains (e.g., ATCC controls) and normalizing inoculum sizes (10⁵ CFU/mL) improves reproducibility . Meta-analyses of published data using tools like Cochrane Review can identify confounding factors (e.g., solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.